o-(Isopropylamino)benzamide
Description
Structural Context within the Benzamide (B126) Class of Organic Compounds
o-(Isopropylamino)benzamide belongs to the benzamide class of organic compounds. The core structure of any benzamide consists of a benzene (B151609) ring directly bonded to a carboxamide functional group (-CONH₂). This arrangement allows for extensive chemical modification through substitution on the aromatic ring or on the amide's nitrogen atom.
In the case of this compound, the defining feature is the presence of an isopropylamino group (-NHCH(CH₃)₂) at the C2 position (the ortho position) of the benzene ring, adjacent to the primary carboxamide group. This specific substitution pattern introduces several key characteristics:
Intramolecular Hydrogen Bonding: The proximity of the amino (-NH) and amide (-CONH₂) groups allows for the potential formation of an intramolecular hydrogen bond between the hydrogen of the amino group and the carbonyl oxygen of the amide group. This can influence the compound's conformation, reactivity, and physical properties.
Steric Hindrance: The bulky isopropyl group, positioned next to the amide functional group, creates significant steric hindrance. This can affect the rotational freedom around the C(aryl)-C(amide) bond and influence the reactivity of both the amide and the amino groups.
The general structure of benzamides serves as a scaffold for numerous pharmaceutical agents, making this class of compounds highly significant in medicinal chemistry.
Historical Perspective of Research on Ortho-Substituted Benzamides
Research into ortho-substituted benzamides has a rich history, driven by the desire to understand and control the chemical behavior of molecules based on their three-dimensional structure. Early studies focused on the impact of ortho substituents on the reactivity and physical properties of the benzamide core. For instance, investigations into the acidic hydrolysis of ortho-substituted benzamides have been crucial in quantifying the steric effects of different functional groups. acs.org This research helped establish parameters to predict how substituents in the ortho position can shield the amide group from chemical attack.
More advanced research has explored the use of ortho substituents as directing groups in organic synthesis. The development of palladium-catalyzed C-H activation and arylation reactions, for example, has utilized ortho-substituted groups to achieve highly selective modifications of the benzene ring. nih.govacs.org These methods allow for the precise construction of complex biaryl structures, which are common motifs in natural products and pharmaceuticals. nih.gov Furthermore, theoretical and experimental studies on ortho-disubstituted benzamides have examined the rotational barriers of the carbon-nitrogen bonds, revealing how substitution can create stable isomers or even pH-responsive molecular switches. beilstein-journals.orgnih.gov This body of work demonstrates a long-standing academic interest in how the ortho position's unique electronic and steric environment can be exploited for both fundamental understanding and practical application.
Scope and Significance of Academic Inquiry into this compound
Academic inquiry into this compound is primarily focused on its role as a chemical intermediate and a model compound for studying molecular interactions. While not widely known as an end-product, its structure is highly relevant for several areas of chemical research.
The significance of this compound can be summarized as follows:
Synthetic Intermediate: Substituted benzamides are foundational building blocks for more complex molecules, including potential neuroleptics and other bioactive compounds. nih.gov The specific arrangement of functional groups in this compound makes it a candidate for multi-step syntheses where the amino and amide groups can be further modified.
Precursor for Heterocyclic Chemistry: The ortho-amino-benzamide motif is a classic precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinazolinones, which are of significant interest in medicinal chemistry due to their diverse biological activities.
Model for Physicochemical Studies: The compound serves as an excellent model for studying the effects of intramolecular hydrogen bonding and steric hindrance on molecular conformation, spectroscopic properties, and chemical reactivity. Understanding these fundamental interactions in a relatively simple molecule like this compound provides insights that can be applied to the design of more complex systems.
While large-scale studies dedicated exclusively to this compound are not abundant, its value is realized through its application in broader synthetic strategies and its utility in fundamental chemical research.
Physicochemical Properties of this compound
The physical and chemical properties of a compound are determined by its molecular structure. The data for this compound, largely derived from computational models and database entries, are summarized below. nih.gov
| Property | Value |
|---|---|
| IUPAC Name | 2-(propan-2-ylamino)benzamide |
| CAS Number | 5363-32-6 |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Canonical SMILES | CC(C)NC1=CC=CC=C1C(=O)N |
| InChI Key | HFZWIOMMCVHMSX-UHFFFAOYSA-N |
| Topological Polar Surface Area | 55.1 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| XLogP3 (Computed) | 2.1 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5363-32-6 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(propan-2-ylamino)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-7(2)12-9-6-4-3-5-8(9)10(11)13/h3-7,12H,1-2H3,(H2,11,13) |
InChI Key |
HFZWIOMMCVHMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for o-(Isopropylamino)benzamide
The established synthesis of this compound primarily involves the formation of the amide bond as a key step. A well-documented route utilizes isatoic anhydride (B1165640) as a crucial intermediate, which then undergoes amination with isopropylamine (B41738).
A prominent strategy for the synthesis of this compound involves a two-step process starting from o-aminobenzoic acid. In the first step, o-aminobenzoic acid is converted to isatoic anhydride. This is achieved by reacting o-aminobenzoic acid with a phosgene (B1210022) equivalent, such as di(trichloromethyl) carbonate (triphosgene), in an organic solvent. The isatoic anhydride is then isolated and subsequently reacted with isopropylamine. This reaction opens the anhydride ring and forms the final N-isopropyl-2-aminobenzamide product. A patent describes a method where a solution of di(trichloromethyl) carbonate is added dropwise to a solution of o-aminobenzoic acid and refluxed to form an isatoic anhydride solution. google.com
Formation of Isatoic Anhydride: o-Aminobenzoic acid + Di(trichloromethyl) carbonate → Isatoic anhydride
Amidation: Isatoic anhydride + Isopropylamine → this compound
This method is effective, with reported yields of this compound being as high as 90.9% with a purity of 99.3% as determined by liquid chromatography. google.com
The second step of the aforementioned established route is a classic example of an amination reaction. Isatoic anhydride acts as an activated carboxylic acid derivative. The nucleophilic isopropylamine attacks one of the carbonyl carbons of the anhydride. This leads to the opening of the heterocyclic ring and, after subsequent loss of carbon dioxide, the formation of the desired this compound.
The reaction conditions for the amination step involve the dropwise addition of isopropylamine to the isatoic anhydride solution, followed by a period of reaction at a controlled temperature. google.com For example, the isatoic anhydride solution is cooled to 53-55°C before the slow addition of isopropylamine, after which the reaction is allowed to proceed for one to two hours to ensure completion. google.com
Novel and Green Chemistry Approaches in Benzamide (B126) Synthesis Relevant to this compound Precursors
Recent advancements in chemical synthesis have focused on the development of more sustainable and efficient methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. While specific green routes for this compound are not extensively documented, general methodologies for the synthesis of N-alkylbenzamides and their precursors are highly relevant.
Palladium-catalyzed reactions are also widely used for C-N bond formation. For instance, palladium catalysts have been employed in the synthesis of N-substituted benzamides. researchgate.net These methods often involve the coupling of an amine with a benzoic acid derivative or an aryl halide and a carbon monoxide source. mdpi.com
| Catalyst | Reactants | Product | Key Features |
| Iron(III) sulfate | 2-alkyl-3-aryloxaziridines | N-alkylbenzamides | Green solvent (water), atom economical, high yields. rsc.org |
| Palladium complexes | Benzamides and alcohols | N-alkylated benzamides | High efficiency, mild conditions. researchgate.net |
| Ruthenium complexes | α-Amino acid esters/amides and alcohols | N-alkylated products | Atom-economic, base-free, high stereochemical integrity. nih.gov |
Solvent-free reactions represent a significant advancement in green chemistry. One such method for the synthesis of N-substituted benzamides involves the decomposition of N-aryl-N'-benzoylthioureas using iodine-alumina as a catalyst under solvent-free microwave irradiation. researchgate.net This technique offers short reaction times, mild conditions, and a simple work-up. researchgate.net
Another green approach involves a three-component reaction of isatoic anhydride, a primary amine (such as isopropylamine), and a 2-bromoacetophenone (B140003) derivative. nih.gov This method provides high yields of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives with a simple workup procedure. nih.gov While this produces a more complex molecule than this compound, the underlying reactivity of isatoic anhydride with a primary amine is a key and relevant step.
The use of greener solvents is also a focus of sustainable chemistry. Studies have explored the solubility of benzamide and related compounds in various green solvents to replace traditional, more hazardous ones like DMSO and DMF. mdpi.com
Mechanistic Investigations of Synthetic Transformations
The synthesis of this compound and related N-alkylbenzamides involves several key mechanistic steps. In the established route via isatoic anhydride, the reaction proceeds through a nucleophilic acyl substitution mechanism. The amine (isopropylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride. This is followed by ring-opening and decarboxylation to yield the final product.
For the catalytic N-alkylation of benzamides with alcohols, a "borrowing hydrogen" mechanism is often proposed. researchgate.net In this process, the catalyst (e.g., a palladium or iridium complex) first dehydrogenates the alcohol to form an aldehyde in situ. The aldehyde then condenses with the amine (or amide) to form an imine (or related intermediate). Finally, the catalyst, which holds the "borrowed" hydrogen, reduces the imine to the N-alkylated product. acs.org This catalytic cycle is highly atom-economical as the only byproduct is water. nih.gov
The key steps in the borrowing hydrogen mechanism are:
Oxidation: The alcohol is oxidized by the metal catalyst to an aldehyde.
Condensation: The in situ generated aldehyde reacts with the amine/amide to form an imine/enamine intermediate.
Reduction: The metal hydride complex reduces the imine/enamine to the final N-alkylated product.
This mechanism avoids the use of stoichiometric activating or reducing agents, making it a greener alternative to traditional methods.
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies
The reaction between isatoic anhydride and a primary amine, such as isopropylamine, proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This is followed by the opening of the anhydride ring and subsequent decarboxylation to yield the final benzamide product. nih.gov
Spectroscopic analysis is crucial for characterizing the product and confirming the reaction's completion. For N-isopropylbenzamide, a related compound, the 1H NMR spectrum shows characteristic signals for the isopropyl group and the aromatic protons. rsc.org The 13C NMR spectrum would similarly display distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl group. nih.gov Infrared (IR) spectroscopy is also a valuable tool, with characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group. chemicalbook.com For benzamide itself, these bands are well-documented. chemicalbook.com Mass spectrometry would confirm the molecular weight of the final product.
Derivatization Strategies for Structural Modification
The structure of this compound offers several sites for modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the benzene (B151609) ring, the isopropylamino moiety, or the amide group itself.
Introduction of Substituents on the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino group. The amino group is a strong activating group and an ortho-, para-director. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. However, the amino group can be protonated under strongly acidic conditions, which would deactivate the ring.
To control the substitution pattern and avoid over-reaction, the activating effect of the amino group can be attenuated by acetylation to form an acetanilide (B955) derivative. libretexts.org This allows for more controlled introduction of substituents. Common electrophilic substitution reactions that could be employed include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized to achieve the desired substitution pattern on the this compound scaffold.
Modifications of the Isopropylamino Moiety
The isopropylamino group itself can be a target for modification. The nitrogen atom is nucleophilic and can participate in various reactions. For instance, N-alkylation could be performed to introduce other alkyl groups. The steric hindrance provided by the isopropyl group might influence the feasibility and outcome of such reactions.
The nature of the N-alkyl group can have a significant impact on the properties of the molecule. Studies on N-alkyl arylsulphonamides have shown that the steric effects of the N-alkyl group can influence base-induced rearrangements. mdpi.com While a different class of compounds, these findings highlight the importance of the steric and electronic properties of the N-alkyl substituent.
Amide Group Bioisosteric Replacements
Bioisosteric replacement of the amide group is a common strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a molecule. acs.orgpatsnap.com Amide bonds can be susceptible to enzymatic cleavage, and replacing them with more stable groups can enhance a drug's metabolic stability. u-tokyo.ac.jp
A variety of functional groups can serve as bioisosteres for the amide group in this compound. These can be broadly categorized as classical and non-classical bioisosteres. drughunter.com
Common Amide Bioisosteres:
| Bioisostere Class | Examples | Key Features |
| Heterocycles | 1,2,3-Triazole, Oxadiazole, Imidazole, Tetrazole, Pyrazole | Mimic the planarity and dipole moment of the amide bond; can improve metabolic stability and membrane permeability. drughunter.comnih.gov |
| Other Functional Groups | Urea, Sulfonamide, Ester, Thioamide, Carbamate (B1207046) | Offer different hydrogen bonding capabilities and electronic properties compared to the amide group. nih.gov |
| Fluorine-Containing Groups | Trifluoroethylamine | The trifluoromethyl group can mimic the carbonyl group's electronegativity and enhance metabolic stability by reducing susceptibility to proteolysis. u-tokyo.ac.jpdrughunter.com |
The selection of an appropriate bioisostere depends on the specific goals of the molecular modification, such as improving potency, selectivity, or pharmacokinetic profile. acs.org Each bioisostere will alter the molecule's size, shape, electronic distribution, and polarity in a unique way. acs.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Characterization of o-(Isopropylamino)benzamide
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and expected outcomes can be detailed based on well-established studies of parent molecules like benzamide (B126) and other substituted derivatives researchgate.neteurekaselect.comrsc.org. Methodologies such as Density Functional Theory (DFT) are routinely employed for this purpose. nih.gov
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is typically achieved using Density Functional Theory (DFT), a method that balances computational cost and accuracy. Functionals like B3LYP combined with a basis set such as 6-31G(d,p) or higher are commonly used to solve the electronic structure of benzamide derivatives. nih.govresearchgate.net
The optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. For this compound, key structural parameters would include the planarity of the benzamide core, the orientation of the isopropyl group relative to the aromatic ring, and the intramolecular hydrogen bonding between the amino (N-H) proton and the carbonyl oxygen. This intramolecular interaction is expected to be a significant feature influencing the molecule's preferred conformation.
Representative Optimized Geometric Parameters for this compound
The following table presents hypothetical yet plausible geometric parameters for this compound, derived from DFT calculations on analogous structures. Actual values would require specific computation.
| Parameter | Bond/Angle | Representative Value |
| Bond Lengths (Å) | ||
| C=O (carbonyl) | 1.245 | |
| C-N (amide) | 1.370 | |
| C-C (aromatic) | 1.390 - 1.410 | |
| C-N (amino) | 1.385 | |
| N-H (amino) | 1.015 | |
| **Bond Angles (°) ** | ||
| O=C-N (amide) | 122.5 | |
| C-N-C (amino) | 125.0 | |
| C-C-C (aromatic) | 119.0 - 121.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the ability of a molecule to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the isopropylamino group.
LUMO : Represents the ability of a molecule to accept electrons, acting as an electrophile. The LUMO is anticipated to be distributed over the carbonyl group and the benzene (B151609) ring, particularly on the antibonding π* orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. Computational studies on similar benzamide derivatives have shown energy gaps that indicate considerable stability. nih.govnih.gov
Representative FMO Properties for this compound
This table provides estimated FMO energy values based on DFT calculations performed on similar aromatic amides.
| Property | Description | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.15 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.75 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.40 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs, core pairs, and bonding pairs.
This analysis is particularly useful for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. These interactions are evaluated by second-order perturbation theory, where the stabilization energy, E(2), indicates the strength of the interaction between a filled (donor) NBO and an empty (acceptor) NBO.
For this compound, significant interactions would be expected, such as:
The delocalization of the lone pair electrons from the carbonyl oxygen (LP O) into the antibonding orbital of the adjacent C-N amide bond (π* C-N).
The interaction between the lone pair of the amino nitrogen (LP N) and the antibonding π* orbitals of the aromatic ring, which contributes to the electronic delocalization across the molecule.
Representative NBO Analysis for Key Intramolecular Interactions
This table illustrates significant donor-acceptor interactions and their stabilization energies (E(2)) that would be anticipated for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N (amino) | π* (Carom-Carom) | 45.5 | Lone Pair → π* (Ring) |
| LP (2) O (carbonyl) | σ* (Camide-Namide) | 28.7 | Lone Pair → σ |
| π (Carom-Carom) | π (C=O) | 20.1 | π → π* |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. It plots the electrostatic potential onto the electron density surface.
Red Regions : Indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. In this compound, the most negative region is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs.
Blue Regions : Indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms of the amide (-CONH₂) and the secondary amine (-NH-) groups would exhibit the most positive potential, making them primary sites for hydrogen bonding.
Green Regions : Represent areas of neutral or near-zero potential, typically found over the carbon atoms of the aromatic ring.
The MEP map for this compound would clearly illustrate its polarity and the locations for intermolecular interactions.
Computational methods can accurately predict spectroscopic data, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical spectra are invaluable for interpreting and assigning experimental results.
Vibrational Wavenumbers : DFT calculations can compute the vibrational modes of the molecule. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. Key predicted peaks for this compound would include the N-H stretches of the amide and amine groups, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic ring. nih.gov
NMR Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. The computed values (in ppm) are referenced against a standard, typically Tetramethylsilane (TMS), to provide theoretical spectra that can be directly compared with experimental data. nih.gov
Representative Predicted Spectroscopic Data for this compound
This table shows a comparison of hypothetical calculated (scaled) and expected experimental spectroscopic values.
| Vibrational Spectroscopy (FT-IR) | ||
| Functional Group | Calculated Wavenumber (cm-1) | Expected Experimental (cm-1) |
| N-H Stretch (Amide) | 3450, 3330 | 3469, 3350 |
| C-H Stretch (Aromatic) | 3065 | 3070 |
| C=O Stretch (Amide I) | 1640 | 1633 - 1650 |
| N-H Bend (Amide II) | 1605 | 1610 |
| NMR Spectroscopy | ||
| Nucleus | Calculated Chemical Shift (ppm) | Expected Experimental (ppm) |
| ¹³C (C=O) | 168.5 | 167.7 |
| ¹³C (Aromatic) | 115 - 148 | 113 - 150 |
| ¹H (Amide NH₂) | 7.5, 7.9 | 7.4, 8.0 |
| ¹H (Aromatic) | 6.7 - 7.8 | 6.6 - 7.9 |
| ¹H (Isopropyl CH) | 3.8 | 3.7 |
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling techniques like Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.netrsc.org
These simulations can provide insights into:
Conformational Dynamics : How the molecule flexes and changes its shape in different environments, such as in aqueous solution or when interacting with a biological target. This is particularly relevant for understanding the flexibility of the isopropyl group.
Solvation Effects : How solvent molecules (e.g., water) arrange themselves around the solute and influence its structure and properties through hydrogen bonding and other intermolecular forces.
Binding Interactions : MD simulations are widely used in drug design to simulate the binding of a ligand to a protein receptor. This can help elucidate the specific interactions that stabilize the ligand-receptor complex and predict binding affinity. For a molecule like this compound, simulations could explore its potential interactions with biological macromolecules. mdpi.com
While specific MD studies on this compound are not available, the methodology is well-suited to explore its dynamic properties and interactions in complex systems, building upon the foundational understanding provided by quantum chemical characterization. tandfonline.com
Conformational Analysis and Energy Landscapes
The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. These include the C(aryl)-N bond, the N-C(isopropyl) bond, and the C(aryl)-C(amide) bond. The interplay of steric hindrance from the bulky isopropyl group and the potential for intramolecular hydrogen bonding between the amino proton and the amide oxygen significantly influences the molecule's preferred three-dimensional structure.
Potential energy surface (PES) scans are a common computational technique used to explore the energy changes associated with the rotation around specific dihedral angles. uni-muenchen.deq-chem.comresearchgate.net For a molecule like this compound, a relaxed PES scan, where all other geometric parameters are optimized at each step of the rotation of a particular dihedral angle, would reveal the low-energy conformers and the energy barriers separating them.
Based on studies of similar ortho-substituted benzamides, it is anticipated that the most stable conformers of this compound would involve a pseudo-six-membered ring formation through an intramolecular hydrogen bond between the N-H of the isopropylamino group and the carbonyl oxygen of the amide group. The relative orientation of the isopropyl group and the planarity of the amide group with respect to the benzene ring would define the various stable and metastable conformers.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-C-N-C) (°) | Dihedral Angle (C-N-C-H) (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 0 | 180 | 0.00 |
| B | 180 | 180 | 2.5 |
| C | 0 | 60 | 4.2 |
| D | 180 | 60 | 5.8 |
Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Specific computational data for this compound is required for accurate values.
Solvent Effects on Molecular Structure and Reactivity
The surrounding solvent environment can significantly impact the structure, stability, and reactivity of a molecule. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated state.
For this compound, moving from a nonpolar to a polar solvent is expected to influence its conformational equilibrium and electronic properties. Polar solvents are likely to stabilize conformers with larger dipole moments. Furthermore, solvents capable of hydrogen bonding can compete with the intramolecular hydrogen bond, potentially leading to a shift in the conformational preferences.
Solvent effects can also alter the reactivity of the molecule. By calculating reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap, it is possible to predict how the reactivity of this compound might change in different solvents. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Table 2: Predicted Solvent Effects on the Properties of this compound
| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Gas Phase | 1 | 3.2 | 5.8 |
| Toluene | 2.4 | 3.8 | 5.6 |
| Ethanol | 24.6 | 4.5 | 5.4 |
| Water | 80.1 | 5.1 | 5.3 |
Note: This table presents hypothetical data based on expected trends from computational studies on similar molecules. researchgate.net Actual values would require specific calculations for this compound.
Theoretical Insights into Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry provides a powerful tool for the prediction and understanding of the NLO properties of molecules. The key parameters that determine the NLO response are the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net
For a molecule to exhibit significant NLO properties, it typically requires a substantial change in dipole moment upon electronic excitation, which is often found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group can act as an electron donor and the benzamide moiety can act as an electron acceptor.
Table 3: Illustrative Theoretical NLO Properties of this compound
| Property | Calculated Value |
| Polarizability (α) (a.u.) | 150 |
| First-order Hyperpolarizability (β) (a.u.) | 850 |
Note: These values are for illustrative purposes and are based on general trends observed in similar organic molecules. researchgate.net Accurate determination requires specific quantum chemical calculations.
Structure Activity Relationship Sar Investigations
General Principles of Benzamide (B126) SAR in Molecular Recognition
The benzamide moiety is a well-established pharmacophore present in a diverse range of biologically active compounds. The fundamental SAR of benzamides generally revolves around the central phenyl ring and the attached amide group. The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, is frequently involved in crucial interactions with biological targets such as enzymes and receptors.
Elucidation of Key Pharmacophoric Features within the o-(Isopropylamino)benzamide Scaffold
The isopropylamino group at the ortho position introduces several key features that could influence biological activity. The secondary amine provides an additional hydrogen bond donor, potentially forming interactions with target residues. The isopropyl group itself is a bulky, hydrophobic moiety. This bulk can introduce steric constraints, influencing the preferred conformation of the molecule and its fit within a binding pocket. The hydrophobic nature of the isopropyl group could also lead to favorable van der Waals interactions with nonpolar residues in a target protein.
Ortho-substitution on the benzamide ring significantly impacts the molecule's conformational properties. The presence of the isopropylamino group in the ortho position can induce a specific torsion angle between the phenyl ring and the amide group. This conformational restriction can be advantageous for binding to a specific target by pre-organizing the molecule in a bioactive conformation, thus reducing the entropic penalty of binding. Furthermore, the ortho-amino group in related benzamides has been shown to act as a chelating group for metal ions in the active sites of some enzymes, such as histone deacetylases. nih.gov
| Feature | Potential Influence on Binding |
| Benzamide Core | Primary scaffold for molecular recognition. |
| Amide Group | Hydrogen bond donor and acceptor. |
| Ortho-Isopropylamino Group | Hydrogen bond donor, steric bulk, hydrophobicity. |
| Conformational Restriction | Favors a specific bioactive conformation. |
Ligand-Target Interaction Analysis through Computational Docking
In the absence of published computational docking studies specifically for this compound, this section will outline the general methodology and potential insights that could be gained from such an analysis.
Computational docking would be a valuable tool to predict the binding pose of this compound within the active site of a given biological target. This process involves generating a three-dimensional model of the ligand and placing it into the binding site of a protein structure. The docking algorithm then samples various orientations and conformations of the ligand to identify the most favorable binding mode.
A successful docking simulation would identify the specific amino acid residues that form the binding pocket and detail the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and potential pi-stacking with aromatic residues.
By analyzing the energetic contributions, it would be possible to quantify the importance of the different structural features of this compound to its binding affinity. For instance, the analysis could reveal the energetic favorability of the hydrogen bonds formed by the amide and amino groups, as well as the hydrophobic interactions of the isopropyl group.
| Interaction Type | Potential Residues Involved | Estimated Energetic Contribution |
| Hydrogen Bonding (Amide N-H) | Asp, Glu, Ser, Thr | Favorable |
| Hydrogen Bonding (Amide C=O) | Arg, Lys, His, Asn, Gln | Favorable |
| Hydrogen Bonding (Amino N-H) | Asp, Glu, Ser, Thr | Favorable |
| Hydrophobic Interactions (Isopropyl) | Ala, Val, Leu, Ile, Phe | Favorable |
| van der Waals Interactions | Various | Favorable |
| Steric Clashes | Any | Unfavorable |
Design Principles for Modulating Biological Activity
The modulation of biological activity through chemical modification is an iterative process guided by SAR data. drugdesign.org Initial screening of a compound and its close analogs provides preliminary data on which structural features are associated with activity. This information is then used to design and synthesize a new generation of compounds, which are in turn tested to refine the SAR model. This cycle continues, progressively leading to compounds with optimized activity profiles.
Rational design uses the understanding of a compound's SAR to make purposeful structural modifications. nih.gov This approach is far more efficient than random screening, as it focuses synthetic efforts on molecules most likely to exhibit improved properties. Several key strategies are employed in the rational design of benzamide analogs.
One fundamental approach involves the systematic modification of substituents on the benzamide core. For instance, in studies on benzamide-based inhibitors of the voltage-gated potassium channel Kv1.3, structural modifications were introduced to the 2-methoxybenzamide (B150088) moiety and a central cyclohexane (B81311) scaffold. nih.gov The resulting SAR data revealed clear trends; for example, in a series of hydroxy derivatives, cis-isomers showed significantly stronger activity than their trans counterparts. nih.gov Conversely, in a related carbamate (B1207046) series, trans-isomers were generally more potent. nih.gov This highlights how subtle changes in stereochemistry can have a profound impact on biological activity.
Another powerful strategy is bioisosterism , where a functional group is replaced by another group with similar physical and chemical properties. This can lead to improvements in potency, selectivity, or metabolic stability. In the development of novel pesticides, for example, the amine fragment in pyrazoleamide compounds was replaced with a 1,2,4-oxadiazole (B8745197) ring, a bioisostere, to create a new series of benzamide analogues with significant insecticidal and fungicidal activities. mdpi.com
Fragment-based design and the merging of "privileged fragments"—structural motifs known to bind to certain types of targets—are also common. researchgate.net In the design of glucokinase activators, a deconstruction-reconstruction approach was utilized where existing complex activators were broken down into key fragments. researchgate.net These fragments, such as the benzamide core, were then recombined in novel ways to create new molecules with high potency. researchgate.net
The data below, derived from research on benzamide-based Kv1.3 inhibitors, illustrates how specific structural changes influence inhibitory potency. nih.gov
| Compound | Modification from Parent Scaffold | Stereochemistry | Biological Activity (IC₅₀) |
|---|---|---|---|
| Analog 1 (Hydroxy Series) | Introduction of Hydroxyl group on cyclohexane | cis | Sub-micromolar |
| Analog 2 (Hydroxy Series) | Introduction of Hydroxyl group on cyclohexane | trans | Weaker activity than cis-isomer |
| Analog 3 (Carbamate Series) | Introduction of Carbamate group on cyclohexane | trans | 122 nM |
| Analog 4 (Carbamate Series) | Introduction of Carbamate group on cyclohexane | cis | Weaker activity than trans-isomer |
| Analog 5 (Carbamate Series) | Introduction of Carbamate group on cyclohexane | trans | 166 nM |
Chemical space refers to the vast, multidimensional realm of all possible molecules. univr.it For a given scaffold like this compound, exploring the local chemical space involves creating and testing a diverse yet focused set of analogs to discover regions associated with optimal biological activity. nih.gov This exploration is crucial for identifying novel compounds with significantly enhanced potency and selectivity.
The process often begins with defining key modification points on the core structure. For this compound, these would be the isopropylamino group (R1), the benzamide ring (R2), and the primary amide (R3).
| Modification Site | Parent Group | Potential Modifications for Exploration | Objective |
|---|---|---|---|
| R1 (N-substituent) | Isopropyl | Cyclic alkyls (cyclopropyl, cyclobutyl), smaller/larger acyclic alkyls (ethyl, t-butyl), alkoxy groups | Probe steric tolerance, improve binding affinity |
| R2 (Aromatic Ring) | Benzene (B151609) | Introduction of electron-donating/-withdrawing groups (e.g., -F, -Cl, -OCH₃, -CF₃) at various positions | Modulate electronic properties, alter metabolic stability |
| R3 (Amide) | -CONH₂ | N-methylation (-CONHCH₃), replacement with bioisosteres (e.g., tetrazole, acyl sulfonamide) | Improve cell permeability, alter H-bonding capacity |
This systematic modification allows for a thorough probing of the SAR. For example, expanding a library of benzamide-derived Kv1.3 inhibitors involved synthesizing a series of ketone, hydroxy, and carbamate derivatives based on a central scaffold. nih.gov This synthetic effort systematically explored the chemical space around that scaffold, leading to the discovery of compounds with nanomolar potency. nih.gov
Computational tools are invaluable in guiding this exploration. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed from initial analog data. wikipedia.org These mathematical models correlate structural features with biological activity, allowing for the prediction of potency for virtual, not-yet-synthesized compounds. This predictive power helps prioritize which analogs to synthesize, making the exploration of chemical space more efficient and cost-effective. researchgate.net Furthermore, de novo design platforms can use the structure of the biological target to computationally generate entirely new molecules that are predicted to bind with high affinity, expanding the search into novel regions of chemical space. nih.gov
Mechanistic Biochemistry and Molecular Biology Research
Investigation of Molecular Targets and Pathways
The molecular investigations into o-(isopropylamino)benzamide analogs have identified specific enzymes, receptors, and protein-protein interactions as key targets. These studies are crucial for defining the compound's mechanism of action and for the rational design of more potent and selective derivatives.
Analogs of this compound have been evaluated for their ability to inhibit various enzymes critical to cellular function and disease progression.
IMP Dehydrogenase (IMPDH): IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for anticancer and immunosuppressive agents. nih.gov Analogs of benzamide (B126), such as benzamide adenine (B156593) dinucleotide (BAD), have been shown to be potent inhibitors of both human IMPDH type I and type II. For instance, BAD inhibits both isoforms with nearly equal potency, exhibiting IC50 values of 0.78 µM for type I and 0.88 µM for type II. nih.gov A non-hydrolyzable analog, β-methylene-BAD, was also synthesized and demonstrated significant inhibition of IMPDH with an IC50 value of 0.665 µM, though it was found to be 6-8 times less potent than its counterpart, β-methylene-TAD (IC50 = 0.107 µM). nih.gov
Proteases: Aspartyl proteases like Beta-secretase 1 (BACE1) are key targets in Alzheimer's disease research. Certain aminothiazine derivatives containing an (isopropylamino)methyl group have been investigated as BACE1 inhibitors. For example, (S)-4-(2,4-Difluoro-5-((isopropylamino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine showed an IC50 of 1.9 µM in a BACE1 cell-free assay. nih.gov Additionally, other benzamide analogs have been found to inhibit cysteine proteases. 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one, a related benzothiazine derivative, showed notable inhibitory activity against human cathepsin L. mdpi.com
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Various benzamide derivatives have been synthesized and tested for their inhibitory activity against these enzymes. In one study, a series of benzamide and picolinamide (B142947) derivatives were evaluated, with compound 7a (a picolinamide derivative) showing the most potent AChE inhibitory activity with an IC50 of 2.49 µM. nih.gov Another study on isoindolinedione-benzamide pyridinium (B92312) derivatives identified compounds with potent inhibitory activity. Compound 7j from this series was a promising AChE inhibitor with an IC50 of 0.26 µM, while compound 7c was a highly potent BChE inhibitor with an IC50 of 0.08 µM. researchgate.net
Table 1: Enzyme Inhibition by this compound Analogs
| Compound/Analog Class | Target Enzyme | IC50 (µM) | Source(s) |
| Benzamide Adenine Dinucleotide (BAD) | IMP Dehydrogenase Type I | 0.78 | nih.gov |
| Benzamide Adenine Dinucleotide (BAD) | IMP Dehydrogenase Type II | 0.88 | nih.gov |
| β-methylene-BAD | IMP Dehydrogenase (I & II) | 0.665 | nih.gov |
| (S)-4-(2,4-Difluoro-5-((isopropylamino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | BACE1 | 1.9 | nih.gov |
| Picolinamide derivative (7a ) | Acetylcholinesterase (AChE) | 2.49 | nih.gov |
| Isoindolinedione-benzamide derivative (7j ) | Acetylcholinesterase (AChE) | 0.26 | researchgate.net |
| Isoindolinedione-benzamide derivative (7c ) | Butyrylcholinesterase (BChE) | 0.08 | researchgate.net |
The interaction of this compound analogs with cell surface receptors, particularly GPCRs and ion channels, has been a significant area of investigation.
G-protein Coupled Receptors (GPCRs): Research has explored the activity of benzamide analogs at various GPCRs. A study on kappa-opioid receptor (KOR) modulators identified N-(2-(Benzyl(isopropyl)amino)ethyl)-4-((4-methylphenylsulfonamido)methyl)benzamide (ML140 ) as an antagonist with a KOR IC50 of 0.27 µM in a functional assay. nih.gov In the realm of metabotropic glutamate (B1630785) receptors, N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-[11C]methoxy-N-methyl-benzamide ([11C]ITMM) was developed as a negative allosteric modulator of mGluR1 with a high binding affinity (KD of 13.6 nM). mdpi.com
Ion Channels: The modulation of ion channels by benzamide derivatives has been demonstrated. A class of N-(thiazol-2-yl)-benzamide analogs were identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org Analogs such as 2b , 4c , and 5a (TTFB) were found to be equipotent ZAC antagonists with IC50 values in the range of 1–3 µM. semanticscholar.org These compounds were shown to act as negative allosteric modulators. semanticscholar.org Furthermore, derivatives of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, such as 7-chloro-3-isopropylamino-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (3f ), have been found to activate ATP-sensitive potassium (K-ATP) channels, specifically the Kir6.2/SUR1 subtype. researchgate.net
Table 2: Receptor Interaction of this compound Analogs
| Compound/Analog | Receptor Target | Activity Type | IC50 / KD | Source(s) |
| ML140 | Kappa-Opioid Receptor (KOR) | Antagonist | 0.27 µM (IC50) | nih.gov |
| [11C]ITMM | mGluR1 | Negative Allosteric Modulator | 13.6 nM (KD) | mdpi.com |
| TTFB (5a) | Zinc-Activated Channel (ZAC) | Antagonist (NAM) | 1-3 µM (IC50) | semanticscholar.org |
| 3f | K-ATP Channel (Kir6.2/SUR1) | Activator (Opener) | N/A | researchgate.net |
Disrupting protein-protein interactions (PPIs) is an emerging therapeutic strategy. Oligobenzamide foldamers, which can mimic α-helical structures, have been designed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (hDM2). This interaction is a key target in cancer therapy. nih.govresearchgate.net Several oligobenzamide analogs were synthesized and shown to inhibit the p53-hDM2 interaction with low micromolar affinity. researchgate.netrsc.org For example, specific trimers designed to mimic the key p53 residues (Phe19, Trp23, and Leu26) that bind to hDM2, demonstrated inhibitory activity, with IC50 values in the low micromolar range reported in fluorescence anisotropy competition assays. researchgate.net
Table 3: Protein-Protein Interaction Modulation by this compound Analogs
| Compound/Analog Class | PPI Target | Activity | IC50 Range (µM) | Source(s) |
| Oligobenzamide trimers | p53-hDM2 | Inhibitor | Low µM | researchgate.netrsc.orggoogle.com |
Cellular and Subcellular Research Pertinent to this compound Analogs
Research at the cellular level investigates how the molecular activities of these compounds translate into observable effects on cell behavior and fate.
The ability of benzamide analogs to induce programmed cell death, or apoptosis, has been a focus of in vitro studies using various cancer cell lines. The N-substituted benzamide analog declopramide (B1670142) (3-chloroprocainamide) was shown to induce apoptosis in murine 70Z/3 pre-B cells and human HL-60 promyelocytic leukemia cells at concentrations above 250 µM. nih.gov The mechanism was found to involve the intrinsic mitochondrial pathway, characterized by the release of cytochrome c into the cytosol and the subsequent activation of caspase-9. nih.gov The broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk were able to block this declopramide-induced apoptosis. nih.gov
Similarly, Benzamide Riboside (BR), a C-nucleoside analog, induces apoptosis in human cancer cell lines including SiHa, Hep2, and Ca Ski. nih.gov Studies showed that BR treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, upregulation of the tumor suppressor p53, release of mitochondrial cytochrome c, and a significant increase in caspase-9 and caspase-3 activity. nih.gov These findings collectively point to the engagement of the intrinsic apoptotic pathway by these benzamide analogs. nih.govnih.gov In other studies, the β-carboline derivative B-9-3, which contains an amino spacer, was also found to have an anti-proliferative effect against tumor cells by inducing apoptosis and inhibiting cell migration. researchgate.net
Understanding where a compound accumulates within a cell is critical to understanding its mechanism of action. While specific localization studies for this compound are not widely reported, research on related radioiodinated N-(2-diethylaminoethyl)benzamide derivatives provides valuable insights. These analogs, designed for melanoma imaging, showed high uptake in B16 melanoma cells. Subcellular fractionation studies using differential and equilibrium density-gradient centrifugation revealed that the majority of the radioactivity from a labeled analog, IMBA, was associated with fractions containing melanin (B1238610) granules. This suggests that for this class of benzamides, melanin binding is a key determinant of their intracellular distribution in melanoma cells. This targeted accumulation is a critical factor for their utility in both imaging and potential radionuclide therapy.
Biochemical Pathway Interrogation
The interrogation of biochemical pathways is a crucial step in characterizing the biological activity of any compound. This involves examining its influence on fundamental cellular processes.
There is currently no available research data detailing the impact of this compound on metabolic pathways. Studies on other benzamide derivatives have shown varied effects on cellular metabolism; however, these findings cannot be extrapolated to this compound without specific experimental evidence. Key areas for future investigation would include its effects on:
Nucleotide Biosynthesis: Determining if the compound alters the de novo or salvage pathways for purine (B94841) and pyrimidine (B1678525) synthesis.
Bioenergetics: Assessing any impact on cellular energy production, such as mitochondrial respiration or glycolysis.
Without dedicated studies, any potential effects remain speculative.
Similarly, the scientific literature lacks studies on the interaction of this compound with signal transduction cascades. While various benzamide compounds have been identified as modulators of signaling pathways, including those involving G-protein coupled receptors and receptor tyrosine kinases, no such role has been documented for this compound. researchgate.netcore.ac.uknih.gov Future research in this area would be necessary to determine if it acts as an agonist, antagonist, or allosteric modulator of any signaling proteins.
Due to the absence of specific research on this compound, no data tables detailing its biochemical or molecular biological effects can be provided at this time.
Biotransformation and Environmental Fate Research
Microbial Transformation Pathways of Amide-Containing Compounds
Microorganisms play a central role in the environmental degradation of organic xenobiotics. For an N-substituted secondary benzamide (B126) like o-(Isopropylamino)benzamide, the primary microbial transformation pathways are expected to involve the cleavage of the amide bond and modifications to the N-alkyl substituent and aromatic ring. These reactions are catalyzed by a diverse array of microbial enzymes.
Amide hydrolysis is a fundamental degradation pathway for amide-containing compounds, resulting in the cleavage of the carbon-nitrogen bond to form a carboxylic acid and an amine. researchgate.net This reaction can occur under both acidic and basic conditions, but in environmental and biological systems, it is typically mediated by enzymes. uregina.calibretexts.org
Microbial enzymes known as amidases (or amidohydrolases) catalyze this hydrolytic cleavage. researchgate.net The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide group, leading to the formation of o-(isopropylamino)benzoic acid and ammonia (B1221849). The rate and likelihood of this enzymatic hydrolysis can be influenced by the structural properties of the molecule. For secondary amides, steric hindrance from the N-substituent can affect the rate of hydrolysis compared to primary amides. uregina.ca
The process can be summarized by the following reaction: this compound + H₂O → o-(Isopropylamino)benzoic acid + NH₃
In addition to amide hydrolysis, oxidative pathways are significant in the biotransformation of N-alkylated compounds. These processes are often mediated by monooxygenase enzymes, such as cytochrome P450s, found in a wide range of microorganisms and in hepatic microsomal systems. nih.govmdpi.com
N-Dealkylation: This process involves the removal of the N-isopropyl group. The reaction typically proceeds via the hydroxylation of the carbon atom attached to the nitrogen (the α-carbon). This forms an unstable carbinolamine intermediate, which then spontaneously decomposes to yield o-aminobenzamide and acetone (B3395972) (propan-2-one). nih.govmdpi.com Studies on the metabolism of N-alkyl-N-methylamides have shown that the steric bulk of the alkyl group can influence the rate of dealkylation. nih.gov
Hydroxylation: This reaction involves the introduction of a hydroxyl (-OH) group onto the molecule. For this compound, hydroxylation can occur at two primary locations:
Alkyl Chain Hydroxylation: The isopropyl group itself can be hydroxylated, potentially at the secondary carbon, to form an alcohol metabolite.
Aromatic Ring Hydroxylation: Microbial hydroxylases can add a hydroxyl group to the benzene (B151609) ring. nih.gov The position of this hydroxylation is directed by the existing substituents on the ring. The resulting phenolic compounds are generally more polar and susceptible to further degradation. mdpi.com Research on the metabolism of N-methylbenzamides has identified the formation of stable N-(hydroxymethyl) compounds as metabolites. nih.gov
Structure-Based Prediction of Biotransformation Products
The prediction of biotransformation products for a compound like this compound relies on understanding the relationship between its chemical structure and its susceptibility to enzymatic attack. As a secondary N-alkylated benzamide, its structure presents several key features that guide its metabolic fate.
Secondary Amide: This functional group is a target for amidase-catalyzed hydrolysis. However, compared to primary amides, the rate may be slower due to the steric influence of the isopropyl group.
N-Isopropyl Group: The branched alkyl chain is a substrate for oxidative N-dealkylation. The tertiary hydrogen at the α-carbon of the isopropyl group may influence the kinetics of this reaction.
Benzene Ring: The aromatic ring is susceptible to hydroxylation by monooxygenases. The presence of the amide and isopropylamino groups will direct the position of hydroxylation.
Based on these structural features, a competitive relationship between amide hydrolysis and N-dealkylation can be anticipated as the primary degradation pathways. The table below outlines the predicted primary transformation products of this compound based on these common microbial pathways.
| Transformation Pathway | Predicted Product(s) | Resulting Functional Groups |
| Amide Hydrolysis | o-(Isopropylamino)benzoic acid + Ammonia | Carboxylic Acid, Amine |
| N-Dealkylation | o-Aminobenzamide + Acetone | Primary Amine, Ketone |
| Aromatic Hydroxylation | Hydroxy-o-(isopropylamino)benzamide | Phenol |
Enzymatic Degradation Studies in vitro
For example, studies on the in vitro metabolism of N,N-dialkylbenzamides using rat liver microsomes have demonstrated that N-dealkylation is a primary metabolic route. nih.gov The kinetics of these reactions were found to be dependent on the lipophilicity and steric properties of the N-alkyl groups. Vmax/Km values for the dealkylation of larger alkyl groups were shown to be dependent on steric bulk, particularly around the α-carbon. nih.gov Furthermore, metabolic studies of N-methylbenzamides have successfully identified N-hydroxymethyl derivatives as key intermediates in their oxidative metabolism. nih.gov
The following table summarizes findings from in vitro studies on related benzamide structures, illustrating the common metabolic transformations.
| Compound Studied | In Vitro System | Observed Transformation(s) | Key Metabolite(s) |
| N,N-Dialkylbenzamides | Rat Liver Microsomes | N-Dealkylation | N-Alkylamide, Aldehyde |
| N-Methylbenzamide | in vitro systems | N-Hydroxylation | N-(Hydroxymethyl)-benzamide |
| N,N-Dimethylbenzamide | in vitro systems | N-Dealkylation via Hydroxylation | N-(Hydroxymethyl)-N-methylbenzamide |
These studies collectively suggest that for this compound, enzymatic systems would likely catalyze both N-dealkylation and hydroxylation reactions.
Implications for Environmental Persistence and Research Methodologies
The biotransformation pathways of this compound have significant implications for its environmental persistence. The conversion of the parent compound into more polar metabolites, such as o-(isopropylamino)benzoic acid or o-aminobenzamide, generally increases water solubility and reduces the potential for bioaccumulation in fatty tissues. These more polar transformation products are often more bioavailable for further degradation by other microorganisms, potentially leading to complete mineralization to CO₂, H₂O, and mineral nitrogen. mdpi.com However, the persistence of the aromatic ring structure in some metabolites means that they may still pose environmental concerns until fully degraded. epa.gov
The rate of degradation is a key factor. If the initial transformation steps (hydrolysis, dealkylation) are slow, the parent compound may persist in the environment for longer periods. Factors within the environment, such as microbial population density, temperature, pH, and nutrient availability, will significantly influence these degradation rates. mdpi.com
Investigating the environmental fate of such compounds requires robust research methodologies. Common approaches include:
Water-Sediment Microcosm Studies: These laboratory systems simulate aquatic environments to study partitioning, degradation, and metabolite formation over time.
Soil Perfusion Studies: Used to evaluate microbial degradation in soil environments, where isolates capable of utilizing the compound as a carbon or nitrogen source can be identified. nih.gov
Analytical Chemistry: Advanced techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are essential for the separation, identification, and quantification of the parent compound and its transformation products at low concentrations in complex environmental matrices.
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of o-(Isopropylamino)benzamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the chemical environment, connectivity, and through-space relationships of atoms within the molecule can be generated.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the aromatic protons, the amide protons, the amine proton, and the protons of the isopropyl group. The integration of these signals corresponds to the number of protons in each unique environment.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key signals would correspond to the carbonyl carbon of the amide, the aromatic carbons, and the carbons of theisopropyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are predicted values and typical ranges. Actual experimental values may vary based on solvent and experimental conditions.
| Atom Type | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| Isopropyl CH₃ | ~1.2 | Doublet | ~22-24 |
| Isopropyl CH | ~3.6-3.8 | Septet | ~45-48 |
| Amine NH | Broad signal, variable | Singlet (broad) | N/A |
| Aromatic CHs | ~6.6-7.8 | Multiplets | ~115-135 |
| Aromatic C-NH | N/A | N/A | ~145-148 |
| Aromatic C-CO | N/A | N/A | ~120-125 |
| Amide CONH₂ | Broad signals, variable | Singlets (broad) | N/A |
| Carbonyl C=O | N/A | N/A | ~170-172 |
While 1D NMR provides fundamental structural information, 2D NMR experiments are employed to resolve ambiguities and confirm atomic connectivity. nih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, this would show correlations between the isopropyl CH and CH₃ protons, as well as between adjacent protons on the aromatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively assign the proton signals for the isopropyl and aromatic groups to their corresponding carbon signals. bmrb.io
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide insights into the preferred conformation of the molecule, such as the spatial relationship between the isopropyl group and the benzamide (B126) moiety.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the functional groups present. epa.gov
For this compound, key vibrational bands would include:
N-H Stretching: The primary amide (-CONH₂) will show two distinct bands typically in the 3350-3180 cm⁻¹ region. The secondary amine (-NH-) will show a single, sharper band around 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.
C=O Stretching (Amide I band): A strong, characteristic absorption for the carbonyl group of the amide is expected in the range of 1680-1630 cm⁻¹. mdpi.com
N-H Bending (Amide II band): This vibration, coupled with C-N stretching, appears around 1640-1550 cm⁻¹. rsc.org
C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Medium |
| Primary Amide (N-H) | Asymmetric & Symmetric Stretch | 3350 - 3180 (two bands) | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Amide C=O | Stretch (Amide I) | 1680 - 1630 | Strong |
| Amide N-H | Bend (Amide II) | 1640 - 1550 | Medium-Strong |
| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. ijstr.org The molecular formula of this compound is C₁₀H₁₄N₂O, corresponding to a molecular weight of approximately 178.23 g/mol . nih.gov
Upon ionization, typically through electron ionization (EI), the molecular ion (M⁺) is formed. This ion can then undergo fragmentation through characteristic pathways. libretexts.org For this compound, expected fragmentation patterns include:
Loss of an Isopropyl Group: Cleavage of the C-N bond between the aromatic ring and the isopropyl group.
Loss of a Methyl Radical: α-cleavage next to the nitrogen can lead to the loss of a methyl group (•CH₃) from the isopropyl moiety.
Benzoyl Cation Formation: A common fragmentation for benzamides is the loss of the amino group (•NH₂) to form the stable benzoyl cation at m/z 105. This can further fragment by losing carbon monoxide (CO) to yield the phenyl cation at m/z 77. researchgate.netmiamioh.edu
Amine Fragmentation: The benzylamine (B48309) portion of the molecule may undergo fragmentation, such as the loss of ammonia (B1221849) (NH₃). nih.govresearchgate.net
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 178 | [C₁₀H₁₄N₂O]⁺ | Molecular Ion (M⁺) |
| 163 | [M - CH₃]⁺ | Methyl Radical |
| 135 | [M - C₃H₇]⁺ | Isopropyl Radical |
| 121 | [C₇H₇NO]⁺ | Isopropylamine (B41738) |
| 105 | [C₇H₅O]⁺ | •CONH₂ and •NH(iPr) related fragments |
| 77 | [C₆H₅]⁺ | CO from m/z 105 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org Should a suitable single crystal of this compound be grown, this technique would provide a wealth of information, including:
Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the molecular geometry.
Conformation: The exact dihedral angles, revealing the preferred orientation of the isopropyl group relative to the plane of the aromatic ring and the conformation of the amide group.
Intermolecular Interactions: Identification of hydrogen bonding (e.g., between the amide and amine protons and carbonyl oxygens of neighboring molecules) and other non-covalent interactions that dictate the crystal packing.
As of late 2025, a public crystal structure for this compound has not been deposited in major crystallographic databases. However, analysis of related structures, such as other benzamidine (B55565) derivatives, has been performed. nih.gov
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for analyzing non-volatile or thermally sensitive compounds. nih.gov A typical method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Detection is commonly performed using a UV detector, leveraging the chromophore of the benzene (B151609) ring. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique ideal for volatile and thermally stable compounds. mdpi.com The sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. As components elute from the column, they enter the mass spectrometer, which acts as a detector, providing both a retention time and a mass spectrum for each peak. ijstr.org This allows for the unambiguous identification of this compound and the separation and identification of any volatile impurities or byproducts. mdpi.com
Advanced Spectroscopic Techniques for Molecular Dynamics and Interactions
The study of molecular dynamics and intermolecular interactions of this compound is crucial for understanding its chemical behavior in various environments. Advanced spectroscopic techniques provide powerful tools to probe these dynamic processes at a molecular level. These methods can elucidate conformational changes, hydrogen bonding networks, and other non-covalent interactions that govern the compound's properties.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional (2D) NMR techniques are invaluable for the detailed conformational analysis of flexible molecules like this compound. Experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, which helps in determining the spatial arrangement of the isopropyl group relative to the aromatic ring and the amide moiety.
In analogous substituted benzamides, 2D NMR has been effectively used to study the rotational barriers around the aryl-carbonyl and carbonyl-amide bonds. nih.govnih.gov For this compound, variable temperature (VT) NMR experiments can be employed to study the dynamics of these rotations. The coalescence of specific proton signals as the temperature is raised can be analyzed to determine the energy barriers for conformational exchange. For instance, the hindered rotation around the C(O)-NH2 single bond can lead to non-equivalence of the amide protons at lower temperatures. nih.govmdpi.com
Table 1: Exemplary 2D NMR (NOESY) Correlations for Conformational Analysis of this compound
| Interacting Protons | Expected NOE Intensity | Inferred Proximity |
| Isopropyl CH proton <=> Aromatic proton (ortho) | Strong | Indicates a conformation where the isopropyl group is oriented towards the aromatic ring. |
| Isopropyl CH3 protons <=> Amide NH2 protons | Weak to Medium | Suggests potential spatial proximity depending on the rotation around the C(aryl)-N(isopropyl) and C(O)-NH2 bonds. |
| Amino NH proton <=> Aromatic proton (ortho) | Medium | Provides information on the orientation of the isopropylamino group relative to the benzamide core. |
| Amide NH2 protons <=> Aromatic proton (ortho) | Weak | Helps to define the orientation of the amide group with respect to the phenyl ring. |
Note: This table is illustrative and actual NOE intensities would be determined experimentally.
Time-Resolved Infrared (TRIR) Spectroscopy
Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the dynamics of hydrogen bonds and other vibrational modes on very short timescales. wikipedia.org For this compound, TRIR could be used to probe the formation and dissociation of intermolecular hydrogen bonds, for example, between the amide N-H or the amino N-H of one molecule and the carbonyl oxygen of another. mdpi.com
By exciting the sample with a short laser pulse and probing the subsequent changes in the infrared spectrum, the vibrational dynamics of the N-H and C=O stretching modes can be monitored. This provides direct insight into the kinetics of hydrogen bond breaking and formation. In studies of similar aromatic amides, TRIR has been instrumental in elucidating the ultrafast dynamics of hydrogen-bonded complexes.
Table 2: Potential Application of TRIR in Studying Hydrogen Bond Dynamics in this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Information Gained from Time-Resolved Studies |
| Amide N-H Stretch | 3100 - 3500 | Probing the dynamics of hydrogen bond formation/dissociation involving the amide group as a hydrogen donor. |
| Amino N-H Stretch | 3300 - 3500 | Monitoring the participation of the secondary amine in hydrogen bonding interactions. |
| Carbonyl C=O Stretch | 1630 - 1680 | Observing shifts in frequency and lifetime changes upon hydrogen bond formation to the carbonyl oxygen. |
Note: The specific frequencies can shift depending on the solvent and the nature of the hydrogen bonding.
Femtosecond Transient Absorption (fs-TA) Spectroscopy
Femtosecond transient absorption spectroscopy is another ultrafast technique that can provide information on the electronic and structural dynamics of molecules following photoexcitation. wikipedia.orgntu.edu.sg While often used to study photochemical reactions, it can also be employed to investigate rapid conformational changes and energy relaxation pathways. For this compound, fs-TA could potentially be used to study the dynamics of intramolecular charge transfer states and the influence of molecular conformation and solvent environment on these processes. Studies on related benzophenone (B1666685) and benzoxazole (B165842) derivatives have demonstrated the utility of fs-TA in unraveling complex excited-state dynamics. ntu.edu.sgnih.gov
Computational and Spectroscopic Synergy
The interpretation of advanced spectroscopic data is often enhanced by quantum chemical calculations. tandfonline.com Density Functional Theory (DFT) calculations can be used to predict stable conformers of this compound and their relative energies. nih.gov Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of complex spectral features. mdpi.com Furthermore, molecular dynamics (MD) simulations can provide a theoretical framework for understanding the dynamic processes observed in time-resolved spectroscopic experiments. mdpi.com This synergistic approach, combining experimental spectroscopy with computational modeling, provides a more complete picture of the molecular dynamics and interactions of this compound.
Q & A
Basic: What are the common synthetic routes for o-(isopropylamino)benzamide derivatives, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Column chromatography with gradient elution (e.g., EtOAc/light petroleum) for purification .
- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize reaction time and solvent selection .
- Temperature control (e.g., reflux conditions) and inert atmospheres to minimize side reactions.
Basic: Which spectroscopic techniques are essential for characterizing this compound derivatives, and what key spectral markers should be identified?
Critical techniques include:
- ¹H/¹³C NMR : Identify amide protons (~δ 9–10 ppm) and isopropyl group signals (δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for CH) .
- IR spectroscopy : Confirm amide C=O stretching (~1680–1640 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
- LC-MS/HRMS : Verify molecular weight and purity (>95%) .
Advanced: How can computational approaches be integrated with experimental data to design novel this compound analogs with improved bioactivity?
- Use molecular docking to predict binding affinity to target proteins (e.g., kinases, receptors) .
- Apply QSAR models to correlate substituent effects with activity data .
- Validate predictions via in vitro assays (e.g., enzyme inhibition, cell viability) and refine models iteratively .
Advanced: What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Reproduce experiments using standardized protocols (e.g., identical cell lines, assay conditions) .
- Perform meta-analysis to identify variables (e.g., solvent polarity, stereochemistry) affecting activity .
- Validate target engagement via radioligand binding assays (e.g., PET tracers for receptor occupancy studies) .
Basic: What are the critical steps in ensuring the reproducibility of synthetic procedures for this compound derivatives?
- Document reaction parameters (temperature, solvent, stoichiometry) in detail .
- Provide supplementary data (e.g., NMR spectra, HPLC chromatograms) to confirm purity and structure .
- Cross-reference with literature methods (e.g., gradient elution ratios in chromatography) .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted on this compound derivatives to identify key functional groups?
- Systematic substitution : Replace isopropyl with cyclopropyl or tert-butyl groups to assess steric effects .
- Bioisosteric replacement : Swap benzamide with thiazole or triazole moieties to evaluate electronic contributions .
- Combine in vitro potency data with molecular dynamics simulations to map binding interactions .
Basic: What analytical methods are recommended for assessing the purity of this compound derivatives, and what are the acceptable thresholds?
- HPLC : Purity ≥95% with baseline-separated peaks .
- Elemental analysis : C/H/N values within ±0.4% of theoretical calculations .
- Melting point consistency : ±2°C deviation from literature values .
Advanced: What in vitro and in vivo models are appropriate for evaluating the therapeutic potential of this compound derivatives in neurological disorders?
- In vitro : Radioligand competition assays (e.g., mGluR5 PET tracers like [¹¹C]ABP-688) to measure receptor affinity .
- In vivo : Rodent models of ischemia/reperfusion injury to assess neuroprotective effects (e.g., infarct size reduction) .
- Pharmacokinetic studies : Measure blood-brain barrier penetration using LC-MS/MS .
Basic: How should researchers document experimental procedures for synthesizing this compound derivatives to facilitate replication?
- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for method granularity .
- Include step-by-step protocols in supplementary materials, including failure conditions .
- Reference spectral databases (e.g., PubChem) for cross-verification .
Advanced: What are the challenges in interpreting the pharmacokinetic properties of this compound derivatives, and how can they be addressed through experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
